![molecular formula C28H53N3O6 B558279 N-[(1S)-1-Carboxypentyl]-N-[(tert-butoxy)carbonyl]-L-lysin-(tert-butyl)ester, Diclyclohexylammonium Salz CAS No. 15098-69-8](/img/structure/B558279.png)
N-[(1S)-1-Carboxypentyl]-N-[(tert-butoxy)carbonyl]-L-lysin-(tert-butyl)ester, Diclyclohexylammonium Salz
Übersicht
Beschreibung
Boc-Lys(Boc)-OH.DCHA, also known as Nα,Nε-di-tert-butoxycarbonyl-L-lysine dicyclohexylamine salt, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its protective groups that prevent unwanted side reactions during the synthesis process. The compound is characterized by its stability and ease of removal of the protective groups under mild acidic conditions.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Role as a Building Block:
Boc-Lys(Boc)-OH.DCHA is primarily employed in solid-phase peptide synthesis. Its protective groups allow for selective modifications of amino acids without interfering with other functional groups, thus enhancing the yield and purity of synthesized peptides .
Case Study:
In a study by Abiko et al., the compound was utilized to synthesize fragments of thymosin beta, demonstrating its effectiveness in producing biologically relevant peptides that can influence immune responses in lupus nephritis patients .
Drug Development
Enhancing Stability and Solubility:
The compound plays a crucial role in the formulation of pharmaceutical compounds. By providing stability and improved solubility, it aids in the development of peptide-based therapeutics, which is essential for ensuring bioavailability in clinical settings .
Example Application:
Research has shown that Boc-Lys(Boc)-OH.DCHA can be incorporated into drug delivery systems to enhance the therapeutic efficacy of various agents. Its ability to stabilize drug candidates has been pivotal in advancing formulations for targeted therapies .
Bioconjugation
Facilitating Biomolecule Attachment:
Boc-Lys(Boc)-OH.DCHA is extensively used in bioconjugation processes, which involve the attachment of biomolecules to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems and diagnostic tools .
Illustrative Case:
In one instance, researchers utilized this compound to create conjugates that improve the targeting efficiency of therapeutic agents to specific cell types, highlighting its importance in precision medicine .
Biotechnology Applications
Optimization of Expression Systems:
In biotechnology, Boc-Lys(Boc)-OH.DCHA is applied in the production of recombinant proteins. It aids in optimizing expression systems, which is essential for producing proteins with desired characteristics for research and therapeutic use .
Research Insights:
Studies have indicated that using this compound can significantly enhance protein yields and facilitate easier purification processes, thus streamlining biotechnological workflows .
Material Science
Development of New Materials:
The compound is also explored in material science for creating polymers with enhanced properties. Its unique chemical structure allows for the modification of polymer characteristics, making it suitable for various industrial applications .
Application Example:
Research has investigated the use of Boc-Lys(Boc)-OH.DCHA in developing biodegradable polymers that can be used in medical devices, showcasing its potential to contribute to sustainable material innovations .
Wirkmechanismus
Target of Action
Boc-Lys(Boc)-OH.DCHA, also known as BOC-LYS(BOC)-OH DCHA, primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate non-histone proteins .
Mode of Action
The compound interacts with its targets, the HDACs, by serving as a substrate for these enzymes . HDACs remove acetyl groups from lysine residues in histone and non-histone proteins . This deacetylation may lead to a change in the conformation and/or activity of the substrates .
Biochemical Pathways
The action of Boc-Lys(Boc)-OH.DCHA affects the biochemical pathways involving histone acetylation and deacetylation . The lysine acetylation status of proteins is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression .
Pharmacokinetics
The pharmacokinetics of Boc-Lys(Boc)-OHIt’s known that the compound is a solid at room temperature . More research is needed to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the compound’s action is the regulation of a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis . In general, hypoacetylation of histones, which can be caused by the action of HDACs, is linked to transcriptional repression .
Action Environment
The action, efficacy, and stability of Boc-Lys(Boc)-OH.DCHA can be influenced by various environmental factors. For instance, the presence of other compounds in the reaction environment can affect its activity. In one study, it was found that the compound showed enhanced antimicrobial activity when present with low contents of hydrophobic and hydroxyl groups . More research is needed to fully understand how different environmental factors influence the compound’s action.
Biochemische Analyse
Biochemical Properties
Boc-Lys(Boc)-OH.DCHA plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from the ε-amino groups of conserved lysine residues in histones . This interaction influences the regulation of gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Cellular Effects
Boc-Lys(Boc)-OH.DCHA has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in the regulation of chromatin structure and gene expression through its interaction with HDACs .
Molecular Mechanism
The molecular mechanism of action of Boc-Lys(Boc)-OH.DCHA involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily through its interaction with HDACs, leading to the removal of acetyl groups from lysine residues in histone and non-histone proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Boc)-OH.DCHA typically involves the protection of the amino groups of lysine with tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of Nα,Nε-di-tert-butoxycarbonyl-L-lysine. The final step involves the formation of the dicyclohexylamine salt by reacting the protected lysine with dicyclohexylamine.
Industrial Production Methods
In industrial settings, the production of Boc-Lys(Boc)-OH.DCHA follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Lys(Boc)-OH.DCHA undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to yield free lysine.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove Boc groups.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products Formed
Deprotection: Free lysine is obtained after the removal of Boc groups.
Coupling: Peptides of varying lengths, depending on the specific amino acids or peptides used in the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nα-Boc-L-lysine: A similar compound with a single Boc group protecting the α-amino group of lysine.
Nα,Nε-di-tert-butoxycarbonyl-L-lysine: The non-salt form of Boc-Lys(Boc)-OH.DCHA.
Uniqueness
Boc-Lys(Boc)-OH.DCHA is unique due to its dual Boc protection, which provides enhanced stability and selectivity during peptide synthesis. The presence of the dicyclohexylamine salt form also improves its solubility and handling properties compared to other similar compounds.
Biologische Aktivität
Boc-Lys(Boc)-OH.DCHA, also known as N-tert-butoxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine dicyclohexylammonium salt, is a prominent compound in peptide synthesis and biological research. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.
- Chemical Formula : C₃₁H₅₁N₃O₆
- Molecular Weight : 561.75 g/mol
- CAS Number : 15098-69-8
- Structure : The compound features two tert-butoxycarbonyl (Boc) protecting groups on the lysine side chain, which are crucial for its stability and reactivity in peptide synthesis.
Boc-Lys(Boc)-OH.DCHA primarily targets histone deacetylases (HDACs) , influencing various cellular processes through:
- Histone Acetylation/Deacetylation : The compound acts as a substrate for HDACs, modulating gene transcription and cellular differentiation.
- Cellular Processes : It regulates apoptosis and DNA damage responses, making it significant in cancer research and treatment strategies.
Biochemical Pathways
The compound's interaction with HDACs affects several biochemical pathways:
- Gene Expression Regulation : By altering histone acetylation levels, Boc-Lys(Boc)-OH.DCHA influences the transcription of genes involved in cell cycle regulation and apoptosis.
- Cell Signaling : It impacts cell signaling pathways critical for immune responses and cellular metabolism.
Pharmacokinetics
Boc-Lys(Boc)-OH.DCHA is characterized by:
- Stability : It remains solid at room temperature, facilitating storage and handling.
- Reactivity : The Boc groups can be removed under mild acidic conditions (e.g., trifluoroacetic acid), allowing for the generation of free lysine for further reactions.
Immunological Applications
Boc-Lys(Boc)-OH.DCHA has shown significant biological activity in immunology:
- Thymosin Synthesis : It is involved in synthesizing fragments of thymosin β4, βg, and β6, which are essential for immune modulation.
- E-Rosette Formation : Studies indicate that the compound enhances E-rosette forming capacity in lupus nephritis models, suggesting potential therapeutic applications in autoimmune diseases .
Case Studies
- Thymosin β4 Fragment Synthesis
-
HDAC Inhibition
- A study focusing on HDAC inhibition revealed that Boc-Lys(Boc)-OH.DCHA effectively modulated gene expression related to cell cycle progression and apoptosis. This was particularly evident in cancer cell lines where altered histone acetylation led to reduced proliferation rates.
Applications in Research
Boc-Lys(Boc)-OH.DCHA serves various roles in scientific research:
- Peptide Synthesis : As a building block for synthesizing peptides and proteins.
- Enzyme Inhibitors Development : Used to create inhibitors targeting specific enzymes involved in disease pathways.
- Therapeutic Agent Design : Potentially useful in developing peptide-based drugs for treating autoimmune disorders and cancers.
Eigenschaften
IUPAC Name |
(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLHJTYAMCGERD-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00934134 | |
Record name | N~2~,N~6~-Bis[tert-butoxy(hydroxy)methylidene]lysine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00934134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15098-69-8 | |
Record name | L-Lysine, N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15098-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2,N6-Bis(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015098698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~,N~6~-Bis[tert-butoxy(hydroxy)methylidene]lysine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00934134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2,N6-bis(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.577 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.